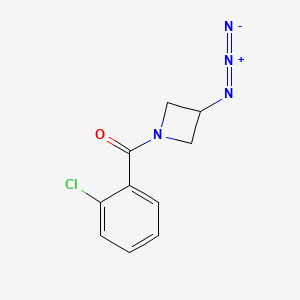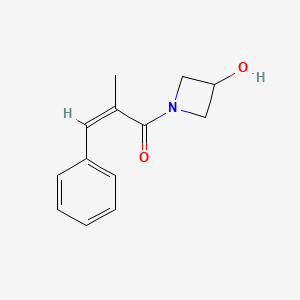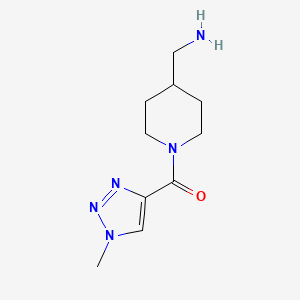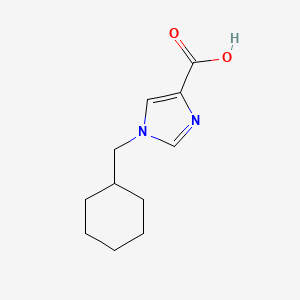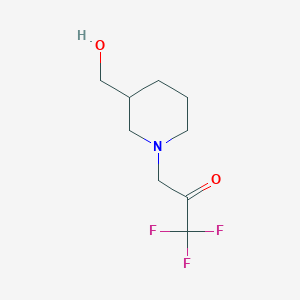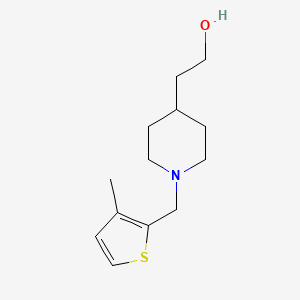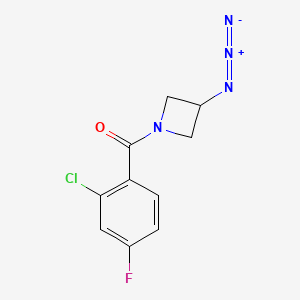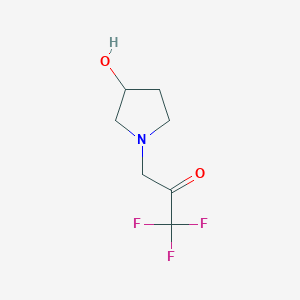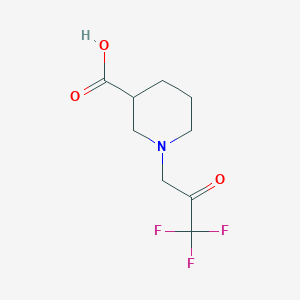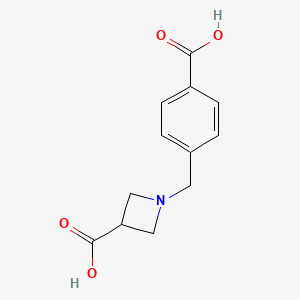![molecular formula C12H23NO2 B1476102 1-[4-(2-Hydroxyethyl)piperidin-1-yl]pentan-1-one CAS No. 2029344-16-7](/img/structure/B1476102.png)
1-[4-(2-Hydroxyethyl)piperidin-1-yl]pentan-1-one
Vue d'ensemble
Description
1-[4-(2-Hydroxyethyl)piperidin-1-yl]pentan-1-one is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in the field of organic chemistry . A method proposed by Grygorenko et al. combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Molecular Structure Analysis
The molecular formula of 1-[4-(2-Hydroxyethyl)piperidin-1-yl]pentan-1-one is C12H23NO2. The molecular weight is 213.32 g/mol.Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique
Medicinal Chemistry: Synthesis of Therapeutic Agents
The compound is utilized in the synthesis of various therapeutic agents due to its piperidine moiety, which is a common structural component in many pharmaceuticals . Its presence in drugs can influence their pharmacokinetic and pharmacodynamic properties, making it valuable in drug design and development.
Biotechnology: Advanced Drug Delivery Systems
In biotechnology, this compound can be modified to create polymers or nanoparticles for advanced drug delivery systems . These systems can be engineered to target specific tissues or cells, enhancing the efficacy of the drugs and reducing side effects.
Materials Science: Conductive Polymers
The compound’s structural flexibility allows it to be incorporated into conductive polymers . These materials have applications in electronics and can be used to create sensors, actuators, or even components for flexible displays.
Environmental Science: Eco-friendly Solvents
Derivatives of this compound can be synthesized to produce eco-friendly solvents. These solvents are designed to be less toxic and more biodegradable than traditional solvents, reducing environmental impact .
Analytical Chemistry: Chromatographic Analysis
In analytical chemistry, the compound can serve as a standard or a derivative reagent in chromatographic analysis to identify or quantify substances within a mixture . Its unique chemical properties allow for precise separation and detection.
Pharmacology: Protein Degradation
The compound is used in the development of proteolysis targeting chimeras (PROTACs), which are molecules designed to induce the degradation of specific proteins within cells . This has significant potential in treating diseases where protein dysregulation is a factor.
Orientations Futures
Piperidine derivatives continue to be an area of interest in drug discovery due to their wide range of biological activities . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research will likely focus on improving synthesis methods and exploring the therapeutic potential of these compounds.
Mécanisme D'action
Target of Action
It’s worth noting that piperidine derivatives, which include 1-[4-(2-hydroxyethyl)piperidin-1-yl]pentan-1-one, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to participate in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions could potentially influence the interaction of 1-[4-(2-Hydroxyethyl)piperidin-1-yl]pentan-1-one with its targets.
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological and pharmacological activities . Therefore, it is plausible that 1-[4-(2-Hydroxyethyl)piperidin-1-yl]pentan-1-one could affect multiple biochemical pathways.
Result of Action
Given the broad range of biological and pharmacological activities of piperidine derivatives , it is plausible that 1-[4-(2-Hydroxyethyl)piperidin-1-yl]pentan-1-one could have diverse molecular and cellular effects.
Propriétés
IUPAC Name |
1-[4-(2-hydroxyethyl)piperidin-1-yl]pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-2-3-4-12(15)13-8-5-11(6-9-13)7-10-14/h11,14H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVVSJTZUZJHME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCC(CC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



